(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol
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Overview
Description
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This particular compound features a methanol group attached to the indazole ring, which may influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
- 6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine
Uniqueness
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is unique due to its specific structural features, such as the presence of the methanol group and the trimethyl substitution on the cyclohexane ring. These structural elements can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1,5,5-trimethyl-6,7-dihydro-4H-indazol-3-yl)methanol |
InChI |
InChI=1S/C11H18N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h14H,4-7H2,1-3H3 |
InChI Key |
YCUAYURDNCONGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NN2C)CO)C |
Origin of Product |
United States |
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